N-cyclopropyltetrahydro-2H-pyran-4-amine

Description

The exact mass of the compound N-cyclopropyltetrahydro-2H-pyran-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-cyclopropyltetrahydro-2H-pyran-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyltetrahydro-2H-pyran-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-cyclopropyloxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-7(1)9-8-3-5-10-6-4-8/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIOGILHLJADHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426294 | |

| Record name | N-cyclopropyltetrahydro-2H-pyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211814-16-3 | |

| Record name | N-Cyclopropyltetrahydro-2H-pyran-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211814-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-cyclopropyltetrahydro-2H-pyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cyclopropyltetrahydro-2H-pyran-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-cyclopropyltetrahydro-2H-pyran-4-amine: A Comprehensive Technical Guide to its Physicochemical Properties and Synthetic Pathway

Introduction

Molecular Structure and Core Properties

The foundational attributes of a molecule are dictated by its structure. Understanding these core properties is the first step in predicting its behavior in various chemical and biological systems.

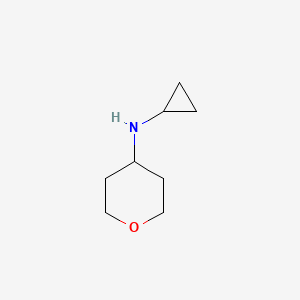

Figure 1: Chemical structure of N-cyclopropyltetrahydro-2H-pyran-4-amine.

Table 1: Core Molecular Properties of N-cyclopropyltetrahydro-2H-pyran-4-amine

| Property | Value | Source |

| CAS Number | 211814-16-3 | --INVALID-LINK--[1] |

| Molecular Formula | C₈H₁₅NO | --INVALID-LINK--[1] |

| Molecular Weight | 141.21 g/mol | --INVALID-LINK--[1] |

| Purity | ≥98% (Commercially available) | --INVALID-LINK--[1] |

| SMILES | C1(NC2CC2)CCOCC1 | --INVALID-LINK--[1] |

Predicted and Analog-Derived Physicochemical Properties

Direct experimental data for several key physical properties of N-cyclopropyltetrahydro-2H-pyran-4-amine are not widely published. However, by leveraging computational models and examining data from closely related analogs, we can establish a reliable profile for this compound.

Table 2: Predicted and Analog-Derived Physical Properties

| Property | Predicted/Analog Value | Basis for Estimation |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | Computational Prediction[1] |

| LogP (Octanol-Water Partition Coefficient) | 0.9174 | Computational Prediction[1] |

| Hydrogen Bond Acceptors | 2 | Computational Prediction[1] |

| Hydrogen Bond Donors | 1 | Computational Prediction[1] |

| Rotatable Bonds | 2 | Computational Prediction[1] |

| Density | ~0.98 g/cm³ at 25 °C | Based on Tetrahydro-2H-pyran-4-amine (0.977 g/cm³) |

| Boiling Point | Estimated 180-190 °C | Extrapolated from analogs and molecular weight |

| Refractive Index | ~1.47 at 20 °C | Based on Tetrahydro-2H-pyran-4-amine (1.463) |

Expert Analysis of Physicochemical Properties:

-

Solubility: The calculated LogP of 0.9174 suggests that N-cyclopropyltetrahydro-2H-pyran-4-amine will exhibit moderate lipophilicity. It is predicted to be soluble in a range of organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Its solubility in water is expected to be limited but may be enhanced at acidic pH due to the basicity of the secondary amine, which can be protonated to form a more water-soluble salt.

-

Volatility: With an estimated boiling point in the range of 180-190 °C, this compound is a liquid at room temperature and possesses moderate volatility. Distillation under reduced pressure would be the preferred method for purification to prevent potential decomposition at higher temperatures.

-

Basicity (pKa): The secondary amine in the structure is the primary basic center. The pKa of the conjugate acid is estimated to be in the range of 9-10, similar to other cyclic secondary amines. This basicity is a key factor in its reactivity and its potential to form salts with various acids, a common strategy in drug formulation.

Proposed Laboratory-Scale Synthesis

A robust and reproducible synthetic protocol is essential for any research endeavor. Based on established organic chemistry principles and methodologies found in related patent literature, a practical two-step synthesis from commercially available starting materials is proposed.

Figure 2: Proposed synthetic workflow for N-cyclopropyltetrahydro-2H-pyran-4-amine.

Step-by-Step Experimental Protocol:

Step 1: Reductive Amination

-

To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in 1,2-dichloroethane (DCE) is added cyclopropylamine (1.2 eq).

-

The mixture is stirred at room temperature for 1 hour to facilitate the formation of the intermediate imine.

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is then added portion-wise over 30 minutes. The reaction is exothermic and should be monitored.

-

The reaction mixture is stirred at room temperature for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Causality Behind Experimental Choices:

-

Solvent (DCE): Dichloroethane is a common solvent for reductive aminations as it is relatively non-polar and aprotic, which is ideal for this reaction.

-

Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride is a mild and selective reducing agent, particularly effective for the reduction of imines in the presence of ketones. This selectivity minimizes side reactions, such as the reduction of the starting ketone.

Step 2: Purification

-

The crude N-cyclopropyltetrahydro-2H-pyran-4-amine is purified by flash column chromatography on silica gel.

-

A gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol, is typically effective.

-

Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the final product as a colorless to pale yellow oil.

Spectroscopic Characterization

While authenticated spectra for this specific compound are not publicly available, we can predict the key features that would be observed in ¹H NMR, ¹³C NMR, and IR spectroscopy. This predicted data serves as a valuable reference for researchers synthesizing this compound.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts (δ) or Frequencies (cm⁻¹) |

| ¹H NMR (CDCl₃, 400 MHz) | 3.9-4.1 (m, 2H), 3.3-3.5 (m, 2H), 2.8-3.0 (m, 1H), 2.2-2.4 (m, 1H), 1.7-1.9 (m, 2H), 1.4-1.6 (m, 2H), 0.3-0.5 (m, 4H) |

| ¹³C NMR (CDCl₃, 100 MHz) | ~67, ~55, ~35, ~32, ~6 |

| IR (thin film, cm⁻¹) | ~3300 (N-H stretch), 2950-2850 (C-H stretch), ~1100 (C-O stretch) |

Safety and Handling

Based on the safety data sheets of analogous compounds, N-cyclopropyltetrahydro-2H-pyran-4-amine should be handled with care in a well-ventilated area or a chemical fume hood.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2]

-

Inhalation: Avoid breathing fumes, dust, or vapors.[2]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

N-cyclopropyltetrahydro-2H-pyran-4-amine is a valuable chemical entity with significant potential in medicinal chemistry and drug discovery. While a complete experimental dataset of its physical properties is not yet in the public domain, this technical guide provides a comprehensive overview based on its molecular structure, computational predictions, and data from close analogs. The proposed synthetic protocol and predicted spectroscopic data offer a practical starting point for its preparation and characterization in a laboratory setting. As this compound continues to be explored in various research applications, a more detailed experimental characterization is anticipated, which will further enhance its utility for the scientific community.

References

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry

An In-Depth Technical Guide to N-cyclopropyltetrahydro-2H-pyran-4-amine (CAS: 211814-16-3)

N-cyclopropyltetrahydro-2H-pyran-4-amine is a heterocyclic secondary amine that has emerged as a valuable building block in contemporary drug discovery. Its structure, which combines a saturated tetrahydropyran (THP) ring with a cyclopropylamine moiety, offers a compelling blend of properties for medicinal chemists. The THP ring is a widely recognized bioisostere for other cyclic systems and can improve physicochemical properties such as solubility and metabolic stability. The cyclopropyl group introduces a degree of conformational rigidity and a three-dimensional (sp³) character that is increasingly sought after in the design of novel therapeutics to escape "flatland" and improve target engagement.

This guide provides a comprehensive technical overview of N-cyclopropyltetrahydro-2H-pyran-4-amine, consolidating its chemical properties, a validated synthesis protocol, key applications in drug development, and essential safety information. The insights herein are curated to empower researchers to effectively leverage this compound in their synthetic and medicinal chemistry programs.

Physicochemical and Structural Properties

The fundamental properties of a chemical entity dictate its handling, reactivity, and suitability for various applications. N-cyclopropyltetrahydro-2H-pyran-4-amine is characterized by the following parameters.

Figure 1: Chemical Structure of N-cyclopropyltetrahydro-2H-pyran-4-amine.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 211814-16-3 | [1] |

| Molecular Formula | C₈H₁₅NO | [2] |

| Molecular Weight | 141.21 g/mol | [3][2][4] |

| IUPAC Name | N-cyclopropyltetrahydro-2H-pyran-4-amine | [5] |

| Synonyms | CYCLOPROPYL-(TETRAHYDRO-PYRAN-4-YL)-AMINE, N-cyclopropyloxan-4-amine | [5][2] |

| Purity | ≥97-98% (typical commercial grade) | [3][1][2] |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | [3] |

| LogP | 0.9174 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Rotatable Bonds | 2 | [3] |

| Storage Conditions | Room Temperature, protect from light, keep sealed in a dry place |[3][2] |

Synthesis Protocol: Reductive Amination

The most direct and widely adopted method for synthesizing N-cyclopropyltetrahydro-2H-pyran-4-amine is the reductive amination of tetrahydro-4H-pyran-4-one with cyclopropylamine. This two-step, one-pot process is efficient and scalable.

Causality of Experimental Choices:

-

Reactants: Tetrahydro-4H-pyran-4-one serves as the carbonyl precursor to the THP ring system. Cyclopropylamine is the primary amine that introduces the desired N-cyclopropyl group.

-

Solvent: Methanol or ethanol are commonly chosen as they effectively dissolve the reactants and are compatible with the reducing agent. Dichloromethane (DCM) can also be used.

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. It is milder and more selective for the iminium intermediate than other hydrides like sodium borohydride, minimizing side reactions such as the reduction of the starting ketone. It also does not require strictly anhydrous or acidic conditions, simplifying the experimental setup.

-

pH Control: Acetic acid is often added as a catalyst to facilitate the formation of the intermediate iminium ion, which is the species that is subsequently reduced.

Figure 2: General workflow for synthesis via reductive amination.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add tetrahydro-4H-pyran-4-one (1.0 eq) and dichloromethane (DCM, ~10 mL per 1 g of ketone).

-

Amine Addition: Add cyclopropylamine (1.2 eq) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

-

Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 20-30 minutes. An exothermic reaction may be observed; maintain the temperature below 30°C.

-

Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is fully consumed.

-

Aqueous Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel if necessary to yield the pure product.

Applications in Drug Discovery and Medicinal Chemistry

N-cyclopropyltetrahydro-2H-pyran-4-amine is not an active pharmaceutical ingredient itself but rather a crucial intermediate or scaffold. Its value lies in its ability to be incorporated into larger, more complex molecules, imparting desirable pharmacological and pharmacokinetic properties.

Core Rationale for Use:

-

Scaffold Hopping & sp³-Richness: It serves as an excellent "sp³-rich" scaffold, which is a key strategy to improve the three-dimensional shape, solubility, and metabolic profile of drug candidates compared to flat, aromatic systems.[6]

-

Vectorial Exit Point: The secondary amine provides a reliable point for chemical modification, allowing chemists to "grow" the molecule in a specific direction towards a target's binding pocket.

-

Improved Pharmacokinetics: The THP moiety is often used to enhance properties like aqueous solubility and to reduce metabolic liabilities, potentially leading to improved oral bioavailability.[7][8]

Figure 3: Role as a building block in drug discovery.

Case Studies and Proven Applications:

-

Kinase Inhibitors: The scaffold has been incorporated into novel pyrimidin-2-amine derivatives designed as potent Polo-like kinase 4 (PLK4) inhibitors for oncology applications.[9] The inclusion of this moiety was part of a broader strategy to develop inhibitors with good drug-like properties.[9]

-

TGF-β Receptor Inhibitors: Researchers have successfully designed and synthesized potent Transforming Growth Factor-β (TGF-β) type I receptor (ALK5) inhibitors that feature the N-cyclopropyl-tetrahydropyran motif.[8] One optimized compound from this series demonstrated strong inhibitory activity both in vitro and in vivo, with an oral bioavailability of 57.6%, highlighting the scaffold's utility in creating orally active drugs.[8]

-

General Pharmaceutical Development: The compound is widely utilized as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[7]

Safety, Handling, and Hazard Information

As with any laboratory chemical, proper handling and awareness of potential hazards are paramount for ensuring personal safety.

Table 2: GHS Hazard and Precautionary Statements

| Category | Statement | Source(s) |

|---|---|---|

| Signal Word | Danger / Warning | [10][11] |

| Hazard Statements | H302: Harmful if swallowed. | [11] |

| H312: Harmful in contact with skin. | [11] | |

| H315: Causes skin irritation. | [10][11] | |

| H319: Causes serious eye irritation. | [10][11] | |

| H332: Harmful if inhaled. | [11] | |

| H335: May cause respiratory irritation. | [10][11] | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [10] |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [10] | |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [10] | |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [10] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |

| | P501: Dispose of contents/container to an approved waste disposal plant. |[10] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[12][13]

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[12]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10][12]

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[12]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

-

Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[12]

Conclusion

N-cyclopropyltetrahydro-2H-pyran-4-amine (CAS 211814-16-3) stands out as a strategically important building block for medicinal chemistry. Its favorable physicochemical properties, combined with a three-dimensional structure, provide a robust starting point for the synthesis of novel therapeutic agents with potentially improved pharmacokinetic profiles. The straightforward and high-yielding reductive amination synthesis further enhances its appeal for both small-scale research and larger-scale drug development campaigns. By understanding its properties, synthesis, and safe handling, researchers can effectively unlock the potential of this versatile scaffold.

References

-

P&S Chemicals. (n.d.). Product information, N-cyclopropyl-n-tetrahydro-2h-pyran-4-ylamine. Retrieved from [Link]

-

Aaron Chemicals. (n.d.). Safety Data Sheet - N-Cyclopropyltetrahydro-2H-pyran-4-amine. Retrieved from [Link]

-

Chemical Label. (n.d.). N-Cyclopropyltetrahydro-2H-pyran-4-amine. Retrieved from [Link]

-

Molbase. (n.d.). N-CYCLOPROPYL-N-TETRAHYDRO-2H-PYRAN-4-YLAMINE CAS 211814-16-3 WIKI. Retrieved from [Link]

-

MySkinRecipes. (n.d.). N-Cyclopropyltetrahydro-2H-Pyran-4-Amine. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]

-

PubMed. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]

Sources

- 1. N-Cyclopropyl-tetrahydro-2H-pyran-4-amine, CasNo.211814-16-3 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 2. N-Cyclopropyltetrahydro-2H-pyran-4-amine - CAS:211814-16-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. aaronchem.com [aaronchem.com]

- 5. pschemicals.com [pschemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aksci.com [aksci.com]

- 11. chemical-label.com [chemical-label.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the Structure, Synthesis, and Characterization of N-cyclopropyl-N-tetrahydro-2H-pyran-4-ylamine

Authored for Drug Development Professionals and Chemical Researchers

Foreword: The Strategic Value of Saturated Heterocyclic Scaffolds

In the landscape of modern medicinal chemistry, the exploration of novel chemical space is paramount. Saturated heterocyclic scaffolds have emerged as particularly fruitful territories for drug discovery, offering three-dimensional diversity that is often absent in traditional flat, aromatic systems. N-cyclopropyl-N-tetrahydro-2H-pyran-4-ylamine represents a confluence of desirable structural motifs: the conformational flexibility of the tetrahydropyran (THP) ring, the metabolic stability it often imparts, and the unique spatial and electronic properties of the cyclopropyl group. The strained three-membered ring of the cyclopropylamine moiety introduces a degree of rigidity and a specific vector for substituent placement, making it an invaluable tool for probing the intricate topographies of protein binding sites. This guide provides an in-depth examination of this compound, from its fundamental properties and synthesis to its rigorous structural validation, offering a comprehensive resource for its application in research and development.

Core Molecular Identity and Physicochemical Profile

N-cyclopropyl-N-tetrahydro-2H-pyran-4-ylamine is a secondary amine that serves as a versatile building block in organic synthesis.[1] Its structure is defined by a cyclopropyl group attached to the nitrogen atom of a 4-aminotetrahydropyran ring.

References

An In-depth Technical Guide to the Chemical Safety of N-cyclopropyltetrahydro-2H-pyran-4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical safety data for N-cyclopropyltetrahydro-2H-pyran-4-amine, a compound of interest in research and development. As a Senior Application Scientist, the following sections synthesize critical safety information with practical, field-proven insights to ensure safe handling, storage, and emergency response. The structure of this document is designed to provide a logical and accessible flow of information, prioritizing risk mitigation and scientific integrity.

Chemical Identification

Proper identification is the foundation of chemical safety. N-cyclopropyltetrahydro-2H-pyran-4-amine is a substituted cyclic ether amine. Its key identifiers are summarized below.

| Identifier | Value | Source |

| IUPAC Name | N-cyclopropyltetrahydro-2H-pyran-4-amine | [1] |

| CAS Number | 211814-16-3 | [1][2][3][4] |

| Molecular Formula | C₈H₁₅NO | [1][3][4] |

| Molecular Weight | 141.21 g/mol | [3][4] |

| Synonyms | Cyclopropyl-(tetrahydro-pyran-4-yl)-amine, N-Cyclopropyl-N-tetrahydro-2H-pyran-4-ylamine, N-cyclopropyloxan-4-amine | [1][3][4] |

Hazard Identification and GHS Classification

Understanding the inherent hazards of a chemical is paramount. N-cyclopropyltetrahydro-2H-pyran-4-amine is classified as hazardous under the Globally Harmonized System (GHS).[2][5] The primary risks are associated with acute toxicity and irritation.

| GHS Classification | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | ❗ | Danger [2] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | ❗ | |

| Skin Irritation (Category 2) | H315: Causes skin irritation | ❗ | |

| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | ❗ | |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | ❗ | |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | ❗ |

Exposure Pathways and Associated Health Risks

The following diagram illustrates the logical relationship between potential routes of exposure in a laboratory setting and the specific health hazards identified by the GHS classification.

Caption: GHS hazard pathways for N-cyclopropyltetrahydro-2H-pyran-4-amine.

Risk Management and Safe Handling Protocols

A multi-layered approach to risk management is essential. The "Hierarchy of Controls" is the established framework for mitigating exposure, prioritizing the most effective measures.

Hierarchy of Controls

Caption: Hierarchy of controls, from most to least effective.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to this compound is through robust engineering controls.

-

Ventilation: All handling of N-cyclopropyltetrahydro-2H-pyran-4-amine must be conducted in a well-ventilated area.[6] For any procedure that could generate vapors or aerosols, a certified chemical fume hood is mandatory.[7]

-

Emergency Equipment: Facilities must be equipped with an easily accessible eyewash fountain and safety shower.[6][7] Their locations should be clearly marked, and the equipment regularly tested.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is required to prevent dermal and eye contact. The choice of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| Protection Type | Specification | Rationale & Best Practices |

| Eye & Face | ANSI Z87.1-compliant safety glasses with side shields or tight-sealing safety goggles.[8] A face shield may be required for splash hazards. | Protects against splashes and vapors that cause serious eye irritation.[6] |

| Hand | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, which can cause irritation and harmful systemic effects.[2][6] Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin. |

| Body | A flame-retardant lab coat and closed-toe shoes. | Provides a barrier against accidental spills and contact. |

| Respiratory | Not typically required if work is performed within a certified fume hood. | If engineering controls are insufficient or in case of a spill, a NIOSH/MSHA approved respirator with an appropriate cartridge should be used.[8] |

Experimental Protocol: Safe Handling & Storage

Adherence to a strict protocol is critical for minimizing risk.

Preparation & Handling:

-

Pre-Use Inspection: Before handling, ensure all engineering controls (fume hood) are operational and PPE is readily available and in good condition.

-

Area Demarcation: Designate a specific area within the fume hood for handling the compound.

-

Aliquotting: When transferring the chemical, use only non-sparking tools and techniques that minimize aerosol generation.

-

Avoidance: Avoid all contact with skin, eyes, and clothing.[6] Do not breathe vapors or mists.[5][6]

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly with soap and water immediately after handling the product and before breaks.[6]

Storage:

-

Container: Keep the container tightly closed when not in use.[6] Store under an inert gas atmosphere if recommended by the supplier.

-

Location: Store in a cool, dry, well-ventilated area designated for hazardous chemicals.[6] The storage area should be locked and secured.[6]

-

Incompatibilities: Store away from incompatible substances such as strong oxidizing agents, strong acids, and acid chlorides to prevent potentially hazardous reactions.[5][9]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[6]

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | 1. Immediately move the affected person to fresh air.[5][6]2. Keep the person at rest in a position comfortable for breathing.[5][6]3. If the person feels unwell or breathing is difficult, call a poison center or physician immediately.[6] |

| Skin Contact | 1. Immediately remove all contaminated clothing.[6]2. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6]3. If skin irritation occurs or persists, seek medical advice/attention.[6] |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[6]2. Remove contact lenses, if present and easy to do so. Continue rinsing.[6]3. Seek immediate medical attention.[6] |

| Ingestion | 1. Do NOT induce vomiting.2. Rinse mouth thoroughly with water.[5]3. Call a poison center or physician immediately.[6] |

In Case of Spill:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation and eliminate all ignition sources.

-

Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

-

Collect the material into a suitable, labeled container for hazardous waste disposal.[5][6]

-

Do not allow the product to enter drains or waterways.[6]

Physical and Chemical Properties

Detailed physical and chemical property data for this specific compound are limited. The following table summarizes available information. The lack of comprehensive data underscores the need for cautious handling.

| Property | Value |

| Appearance | Data not consistently available. May be a liquid or low-melting solid.[10][11] |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | No data available |

| Vapor Pressure | No data available[5] |

| Density | No data available |

Toxicological and Ecological Profile

The toxicological properties of N-cyclopropyltetrahydro-2H-pyran-4-amine have not been thoroughly investigated.[8] The current GHS classification is based on data from structurally similar compounds or predictive models.

-

Acute Effects: The primary known hazards are harm if swallowed, inhaled, or in contact with skin, as well as irritation to the skin, eyes, and respiratory system.[2]

-

Chronic Effects: No data is available regarding carcinogenicity, mutagenicity, developmental effects, or target organ damage from repeated exposure.[6][8]

-

Ecotoxicity: No data is available on the environmental impact of this compound.[6][8] It should be handled and disposed of in a manner that prevents its release into the environment.

Given the significant data gaps, this compound should be treated with a high degree of caution, assuming it may have unknown chronic and environmental hazards.

References

-

PubChem. N-(2-azidoethyl)-N-cyclopropyltetrahydro-2H-pyran-4-amine. Available at: [Link]

- Generic Chemical Label. N-Cyclopropyltetrahydro-2H-pyran-4-amine.

- AK Scientific, Inc. Safety Data Sheet (United States) for a similar compound.

-

P&S Chemicals. Product information, N-cyclopropyl-n-tetrahydro-2h-pyran-4-ylamine. Available at: [Link]

- Fisher Scientific. Safety Data Sheet for a similar compound.

- AFL. Safety Data Sheet for a generic amine compound.

- Fisher Scientific. Safety Data Sheet for Tetrahydropyran-4-carboxylic acid.

- FUJIFILM Wako Chemicals. Safety Data Sheet for a generic chemical.

-

PubChem. 4-Aminotetrahydropyran. Available at: [Link]

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. chemical-label.com [chemical-label.com]

- 3. chemscene.com [chemscene.com]

- 4. N-Cyclopropyltetrahydro-2H-pyran-4-amine - CAS:211814-16-3 - Sunway Pharm Ltd [3wpharm.com]

- 5. fishersci.com [fishersci.com]

- 6. aksci.com [aksci.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. fishersci.com [fishersci.com]

- 9. cms9files.revize.com [cms9files.revize.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Tetrahydro-2H-pyran-4-amine | 38041-19-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

The Strategic Application of the N-Cyclopropyltetrahydro-2H-pyran-4-amine Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. N-cyclopropyltetrahydro-2H-pyran-4-amine has emerged as such a scaffold, a seemingly simple yet structurally rich building block that confers advantageous properties to bioactive molecules. While the intrinsic biological activity of N-cyclopropyltetrahydro-2H-pyran-4-amine itself is not extensively documented, its true value lies in its application as a strategic component in the design of potent and selective ligands for a variety of protein targets. This guide provides a comprehensive overview of the biological significance of this scaffold, delving into its role in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators, supported by detailed case studies, experimental insights, and structure-activity relationship (SAR) analysis.

The unique combination of a rigid cyclopropyl group and a polar, conformationally restricted tetrahydropyran ring offers a compelling set of physicochemical properties. The cyclopropyl moiety is known to enhance metabolic stability and can act as a rigid linker, locking molecules into bioactive conformations, thereby increasing binding potency and selectivity.[1][2][3] Concurrently, the tetrahydropyran ring, a bioisostere of cyclohexane, can improve aqueous solubility and provides a hydrogen bond acceptor in the form of the ether oxygen, which can lead to additional interactions with biological targets.[4] This strategic combination makes N-cyclopropyltetrahydro-2H-pyran-4-amine a valuable asset in the medicinal chemist's toolbox.

Case Study 1: Potent and Selective Inhibition of TGF-β Type I Receptor (ALK5)

The transforming growth factor-β (TGF-β) signaling pathway plays a pivotal role in a myriad of cellular processes, and its dysregulation is implicated in fibrosis and cancer.[5] The TGF-β type I receptor, also known as activin-like kinase 5 (ALK5), is a key mediator of this pathway, making it an attractive target for therapeutic intervention.[5][6] The N-cyclopropyltetrahydro-2H-pyran-4-amine moiety has been successfully incorporated into a series of potent ALK5 inhibitors.[6]

Causality Behind Experimental Choices: Structure-Activity Relationship (SAR) Insights

In the design of these inhibitors, the N-cyclopropyltetrahydro-2H-pyran-4-amine fragment was introduced as part of a larger pyrazole-based scaffold. The rationale behind this choice is rooted in the desire to optimize interactions within the ATP-binding pocket of ALK5. The cyclopropyl group, with its unique electronic and conformational properties, often contributes to enhanced binding affinity.[2] The tetrahydropyran ring can improve pharmacokinetic properties and provides a potential hydrogen bond acceptor.

A study by Tan et al. provides quantitative data on the importance of these structural features.[6] By systematically modifying the scaffold, they demonstrated that the presence of both the cyclopropyl and tetrahydropyran moieties was crucial for high inhibitory potency.

| Compound ID | R1 Group | R2 Group | ALK5 IC50 (nM) |

| 12a | Cyclopropyl | Tetrahydro-2H-pyran-4-yl | 1.2 ± 0.1 |

| 12b | Isopropyl | Tetrahydro-2H-pyran-4-yl | 3.5 ± 0.3 |

| 12c | H | Tetrahydro-2H-pyran-4-yl | >1000 |

| 12d | Cyclopropyl | Phenyl | 8.9 ± 0.7 |

| 12r | Cyclopropyl | 2-(2-hydroxypropan-2-yl)pyridin-4-yl | 0.8 ± 0.1 |

| Data synthesized from Tan et al., Bioorg Med Chem Lett. 2020.[6] |

The data clearly indicates that replacing the cyclopropyl group with a less rigid isopropyl group (compound 12b ) or removing it entirely (compound 12c ) leads to a significant loss of activity. Similarly, replacing the tetrahydropyran ring with a phenyl group (compound 12d ) also reduces potency, highlighting the favorable contribution of the cyclic ether. The optimized lead compound, 12r , which incorporates a substituted pyridine, demonstrates the synergistic effect of the core scaffold with further structural refinements.[6]

Signaling Pathway Context

The inhibition of ALK5 by these compounds directly impacts the canonical TGF-β signaling pathway, preventing the phosphorylation of downstream mediators SMAD2 and SMAD3. This, in turn, blocks their complex formation with SMAD4 and subsequent translocation to the nucleus to regulate gene expression.

Case Study 2: Selective Agonism of the Cannabinoid Receptor 2 (CB2)

The cannabinoid receptor 2 (CB2) is a GPCR primarily expressed in the immune system and is a promising therapeutic target for inflammatory and neuropathic pain, devoid of the psychoactive effects associated with CB1 receptor activation. The clinical candidate GW842166X is a selective CB2 agonist that features a derivative of the N-cyclopropyltetrahydro-2H-pyran-4-amine scaffold.[7]

Pharmacological Profile and the Role of the Scaffold

GW842166X, chemically named 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, demonstrates high affinity and selectivity for the CB2 receptor.[8] While a detailed SAR for the N-substituted tetrahydropyran moiety in this specific compound is not extensively published, the inclusion of this fragment in a clinical candidate underscores its favorable properties. It is plausible that the tetrahydropyran provides a balance of solubility and lipophilicity, crucial for good pharmacokinetic properties, while the N-cyclopropylmethyl group contributes to the overall conformational rigidity and receptor interaction.

| Parameter | Value |

| Human CB2 EC50 | 63 nM[8] |

| Rat CB2 EC50 | 91 nM[9] |

| CB1 Agonist Activity | No significant activity up to 30 µM[9] |

| Oral Bioavailability (rat) | 58%[8] |

| Oral ED50 (rat FCA model) | 0.1 mg/kg[8] |

| Pharmacological data for GW842166X.[8][9] |

The excellent oral bioavailability and potent in vivo efficacy in a model of inflammatory pain highlight the successful drug-like properties imparted by the overall molecular structure, to which the N-cyclopropyltetrahydro-2H-pyran-4-amine derivative contributes.[8]

Signaling Pathway Context

As a CB2 receptor agonist, GW842166X modulates downstream signaling cascades upon binding. The CB2 receptor is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels and MAP kinase pathways.[10]

Experimental Protocols

The following provides a generalized, conceptual workflow for the synthesis of N-cyclopropyltetrahydro-2H-pyran-4-amine and its subsequent incorporation into a larger scaffold, based on established chemical principles.

Synthesis of N-cyclopropyltetrahydro-2H-pyran-4-amine

A common and efficient method for the synthesis of N-substituted amines is reductive amination.

Step 1: Reductive Amination

-

To a solution of tetrahydro-2H-pyran-4-one (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) is added cyclopropylamine (1.1 eq).

-

The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the corresponding imine intermediate.

-

A reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) (1.5 eq), is added portion-wise at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield N-cyclopropyltetrahydro-2H-pyran-4-amine.

Incorporation into a Heterocyclic Scaffold (Conceptual)

This represents a typical nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination reaction.

Step 2: Coupling Reaction

-

To a solution of the synthesized N-cyclopropyltetrahydro-2H-pyran-4-amine (1.1 eq) and a suitable heterocyclic electrophile (e.g., a chloro- or bromo-substituted pyrimidine or pyrazole) (1.0 eq) in an appropriate solvent (e.g., DMF, dioxane) is added a base (e.g., K2CO3, Cs2CO3) (2.0 eq).

-

For Buchwald-Hartwig coupling, a palladium catalyst (e.g., Pd2(dba)3) and a ligand (e.g., Xantphos) are added.

-

The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) under an inert atmosphere (e.g., nitrogen, argon) until completion.

-

The reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by chromatography to yield the final desired compound.

Conclusion and Future Perspectives

N-cyclopropyltetrahydro-2H-pyran-4-amine stands as a testament to the power of strategic scaffold design in modern drug discovery. Its successful incorporation into potent ALK5 inhibitors and selective CB2 agonists demonstrates its versatility and favorable drug-like properties. The synergistic combination of the rigid, metabolically stable cyclopropyl group and the polar, conformationally restricted tetrahydropyran ring provides a powerful tool for medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic profiles of drug candidates. As our understanding of structure-activity relationships continues to evolve, it is anticipated that this privileged scaffold will find even broader applications in the development of novel therapeutics for a range of human diseases.

References

- Shi, Y., & Massagué, J. (2003). Mechanisms of TGF-beta signaling from cell membrane to the nucleus. Cell, 113(6), 685-700.

- Howlett, A. C., et al. (2002). International Union of Pharmacology. XXVII. Classification of cannabinoid receptors. Pharmacological reviews, 54(2), 161-202.

-

Creative Diagnostics. (n.d.). TGF-β/SMAD Signaling Pathway. Retrieved from [Link]

- Derynck, R., & Zhang, Y. E. (2003). Smad-dependent and Smad-independent pathways in TGF-beta family signalling.

- Giblin, G. M., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of medicinal chemistry, 50(11), 2597-2600.

-

Wikipedia. (n.d.). GW-842,166X. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic summary of CB2 receptor signaling. Retrieved from [Link]

- Bas, T., & Marnett, L. J. (2019). Cannabinoid CB1 and CB2 Receptor Signaling and Bias. ACS chemical neuroscience, 10(2), 874-884.

- Boczonadi, V., & Horvath, G. (2014). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. Current medicinal chemistry, 21(23), 2686-2703.

-

ResearchGate. (n.d.). Signaling pathways of CB1 and CB2 receptors. Retrieved from [Link]

- Foster, D. J., et al. (2021). Characterization of Novel and Known Activators of Cannabinoid Receptor Subtype 2 Reveals Mixed Pharmacology That Differentiates Mycophenolate Mofetil and GW-842166X from MDA7.

- Lu, V. Y., et al. (2019). Cannabinoid Receptor 2 (CB2) Signals via G-alpha-s and Induces IL-6 and IL-10 Cytokine Secretion in Human Primary Leukocytes.

- Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Molecules, 20(2), 2485-2507.

- Talybov, A. T., & Butin, A. V. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(19), 8712-8756.

- Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & medicinal chemistry letters, 30(16), 127339.

-

ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. Retrieved from [Link]

- Journal of the Chemical Society C: Organic. (1968). A convenient preparation of tetrahydro-4H-pyran-4-one. Journal of the Chemical Society C: Organic, 2455.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GW-842,166X - Wikipedia [en.wikipedia.org]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

The Tetrahydropyran Moiety in Modern Drug Design: A Strategic Guide to Physicochemical and Pharmacokinetic Optimization

Executive Summary

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique combination of properties—conformational rigidity, reduced lipophilicity compared to its carbocyclic analog, and the presence of a hydrogen bond acceptor—provides medicinal chemists with a powerful tool to address common challenges in drug development, such as poor solubility, metabolic instability, and off-target toxicity.[1] This technical guide provides an in-depth analysis of the strategic role of the THP moiety in drug design. We will explore its fundamental physicochemical impact, showcase its application through case studies of approved drugs, and detail key synthetic methodologies for its incorporation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the THP scaffold for the optimization of next-generation therapeutics.

The Tetrahydropyran Scaffold: Core Physicochemical Attributes

The tetrahydropyran ring is more than a simple cyclic ether; it is a conformationally restrained scaffold that offers distinct advantages over acyclic ethers or its direct carbocyclic analogue, cyclohexane. The IUPAC preferred name for tetrahydropyran is oxane.[2]

-

Conformational Rigidity: In its ground state, the THP ring predominantly adopts a chair conformation.[2][3] This pre-organized, rigid structure reduces the entropic penalty upon binding to a biological target compared to a more flexible, linear ether, potentially leading to higher binding affinity.

-

Modulation of Lipophilicity: The introduction of the oxygen heteroatom significantly lowers the lipophilicity of the THP ring compared to cyclohexane. This is a critical feature for improving the aqueous solubility of a drug candidate, a key factor for oral bioavailability.[4]

-

Hydrogen Bond Acceptor: The ring oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with a protein target that is not possible with a cyclohexane ring.[1] This can enhance binding affinity and selectivity.

-

Metabolic Stability: The THP scaffold is generally robust and can be used to replace metabolically labile groups. Its inherent stability can block common sites of metabolic oxidation, thereby improving a compound's pharmacokinetic profile.[5][6]

The Strategic Application of THP in Drug Design

The decision to incorporate a THP moiety is a strategic one, often driven by the need to optimize a lead compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile without sacrificing potency.

Bioisosteric Replacement: Escaping "Flatland"

A primary application of the THP ring is as a bioisostere for other cyclic systems, most notably cyclohexane and phenyl rings.[7] This strategy is a cornerstone of the "escape from flatland" concept in medicinal chemistry, which advocates for moving away from planar, aromatic-heavy molecules towards more three-dimensional, sp³-rich scaffolds to improve physicochemical properties.[8]

-

Cyclohexane Replacement: Swapping a cyclohexane for a THP ring introduces a polar oxygen atom, which can significantly improve solubility and provide a new hydrogen bonding opportunity, while maintaining a similar three-dimensional shape.

-

Phenyl Ring Replacement: While not a direct isostere, replacing a phenyl ring with a substituted THP can drastically reduce lipophilicity and improve metabolic stability by removing a site for aromatic oxidation.

Data Presentation: Comparative Physicochemical Properties

The quantitative impact of replacing a cyclohexyl group with a THP moiety is evident in key physicochemical parameters. The following table illustrates this comparison for representative fragments.

| Fragment | Structure | Calculated LogP (cLogP) | Property Change |

| Cyclohexyl Amine |  | 1.85 | Baseline |

| Tetrahydropyranyl-4-amine |  | 0.55 | -1.30 (Improved Solubility) |

| Cyclohexyl Methanol |  | 1.23 | Baseline |

| Tetrahydropyranyl-4-methanol |  | -0.07 | -1.30 (Improved Solubility) |

cLogP values are estimates and can vary based on the calculation algorithm.

Case Studies: FDA-Approved Drugs

The successful application of the THP moiety is validated by its presence in numerous marketed drugs.

-

Kinase Inhibitors: Gilteritinib (Xospata®) Gilteritinib is an inhibitor of FLT3 and AXL kinases approved for acute myeloid leukemia. It features a popular amino-THP substituent. In the development of related kinase inhibitors, the replacement of a cyclohexyl derivative with a THP derivative led to a subtle decrease in LogD (2.66 vs. 2.08) but translated into significantly improved clearance in both rat and human models. This demonstrates the THP's ability to fine-tune pharmacokinetic properties.

-

Protease Inhibitors: HIV Protease Inhibitors Heterocyclic scaffolds like tetrahydrofuran (THF) and THP play an essential role in the design of modern HIV protease inhibitors.[9][10] For example, the bicyclic tetrahydropyrano-tetrahydrofuran (Tp-THF) moiety has been incorporated into potent nonpeptidic inhibitors that are effective against multi-drug resistant HIV-1 variants.[11] These cyclic ether fragments are designed to fit into specific hydrophobic pockets of the enzyme, while the oxygen atoms can form crucial hydrogen bonds, enhancing potency and mitigating the development of resistance.[7]

-

ATM Kinase Inhibitors: AZD0156 During the optimization of a series of Ataxia-Telangiectasia Mutated (ATM) kinase inhibitors, the introduction of a THP-amine fragment was a key step that led to the clinical candidate AZD0156. This modification resulted in a compound with a superior overall profile, including superb aqueous solubility and favorable pharmacokinetic parameters, ultimately leading to a much lower predicted human dose.

Synthetic Strategies for THP Ring Construction

The efficient synthesis of functionalized THP scaffolds is crucial for their application in drug discovery. Several robust methods have been developed to construct this ring system.[12][13]

Key synthetic routes include:

-

Prins Cyclization: A powerful acid-catalyzed reaction between an alkene and an aldehyde to form a 4-hydroxy-THP, which is a versatile intermediate.[14][15]

-

Intramolecular Epoxide Ring Opening: The 6-endo-tet cyclization of a 4,5-epoxy alcohol can yield a THP ring, though it often competes with the kinetically favored 5-exo-tet cyclization to form a tetrahydrofuran.[13]

-

Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between a diene and an aldehyde or ketone can construct the dihydropyran ring, which is then hydrogenated to the THP.[12][13]

-

Intramolecular SN2 Cyclization: A common and reliable method involving the cyclization of a linear precursor, such as a 1,5-halohydrin or a diol derivative.

Experimental Protocol: Synthesis of a 4-Hydroxytetrahydropyran Scaffold via Prins Cyclization

This protocol describes a general procedure for a tethered enol-ether Prins cyclization, a reliable method for generating functionalized THP scaffolds useful in library synthesis.[14][16]

Objective: To synthesize a 4-hydroxytetrahydropyran intermediate.

Materials:

-

Homoallylic alcohol precursor

-

Aldehyde precursor

-

Dichloromethane (DCM), anhydrous

-

Lewis acid catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Scandium(III) triflate (Sc(OTf)₃))

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the homoallylic alcohol (1.0 equivalent) and the aldehyde (1.2 equivalents). Dissolve the components in anhydrous DCM (to a concentration of ~0.1 M).

-

Initiation: Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath.

-

Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., TMSOTf, 0.1-0.2 equivalents) dropwise to the stirred solution. The optimal catalyst and temperature may require screening for specific substrates.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Quenching: Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution. Allow the mixture to warm to room temperature.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-hydroxytetrahydropyran product.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Self-Validation: The success of the protocol is validated by the clean conversion of starting materials to the desired cyclized product, as confirmed by spectroscopic analysis. The diastereoselectivity of the reaction is a key outcome and should be assessed by NMR of the crude and purified material.

Conclusion and Future Outlook

The tetrahydropyran moiety is a validated and highly effective scaffold in drug design, offering a reliable method to enhance the physicochemical and pharmacokinetic properties of drug candidates. Its ability to reduce lipophilicity, introduce a hydrogen bond acceptor, and provide a conformationally rigid core makes it a superior alternative to simple alkyl or carbocyclic groups in many contexts.[1] As medicinal chemistry continues to embrace three-dimensional scaffolds to create drugs with better ADME profiles, the strategic incorporation of the THP ring will undoubtedly remain a key tactic.[8] Future efforts will likely focus on developing novel stereoselective synthetic methods to access more complex and diversely substituted THP derivatives, further expanding their utility in the pursuit of safer and more effective medicines.

References

-

Ghosh, A. K., & Anderson, D. D. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(9), 1181-1197. [Link]

-

Koh, Y., et al. (2013). Novel HIV-1 Protease Inhibitors (PIs) Containing a Bicyclic P2 Functional Moiety, Tetrahydropyrano-Tetrahydrofuran, That Are Potent against Multi-PI-Resistant HIV-1 Variants. Antimicrobial Agents and Chemotherapy, 57(10), 4743–4750. [Link]

-

Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]

-

Ghosh, A. K., & Anderson, D. D. (2011). Tetrahydrofuran, Tetrahydropyran, Triazoles and Related Heterocyclic Derivatives as HIV Protease Inhibitors. Future Medicinal Chemistry, 3(9), 1181-1197. [Link]

-

Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Request PDF. [Link]

-

John Wiley & Sons, Ltd. (2021). Drug Discovery with Privileged Building Blocks. [Link]

-

Paquette, L. A. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 14(1), 11. [Link]

-

Ghosh, A. K., et al. (1992). 3-Tetrahydrofuran and pyran urethanes as high-affinity P2-ligands for HIV-1 protease inhibitors. Journal of Medicinal Chemistry, 35(21), 3975-3977. [Link]

-

PubMed. (2015). Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization. European Journal of Medicinal Chemistry. [Link]

-

Clarke, P. A., & Santos, S. (2006). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 4(22), 4065-4073. [Link]

-

Foley, D. J., & O'Doherty, G. A. (2021). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Organic & Biomolecular Chemistry, 19(44), 9631-9642. [Link]

-

Ghosh, A. K., & Anderson, D. D. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(9), 1181-1197. [Link]

-

ResearchGate. (2011). Tetrahydrofuran, Tetrahydropyran, Triazoles and Related Heterocyclic Derivatives as HIV Protease Inhibitors. [Link]

-

Semantic Scholar. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. [Link]

-

PubMed. (2015). Tetrahydropyrrolo-diazepenones as inhibitors of ERK2 kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Cramer, C. J. (1998). Conformational Pathways of Saturated Six-Membered Rings. A Static and Dynamical Density Functional Study. Journal of the American Chemical Society, 120(25), 6261–6269. [Link]

-

ResearchGate. (2006). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. [Link]

-

Eliel, E. L., et al. (1980). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 102(25), 7573-7578. [Link]

-

ResearchGate. (2008). Physical Properties of Tetrahydropyran and Its Applications. [Link]

-

PubMed Central (PMC). (2013). Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents. ACS Medicinal Chemistry Letters. [Link]

-

Beilstein Journal of Organic Chemistry. (2020). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. [Link]

-

PubMed Central (PMC). (2020). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. [Link]

-

Journal of the American Chemical Society. (2023). Ring-Expansion of Ketones with [1.1.1]Propellane. [Link]

-

Wikipedia. (n.d.). Tetrahydropyran. [Link]

-

Chemical Research in Toxicology. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. [Link]

-

University of York Research Database. (2006). Strategies for the formation of tetrahydropyran rings in the synthesis of natural products. [Link]

-

PubMed. (2002). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Current Drug Metabolism. [Link]

-

PubMed. (2023). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

MDPI. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). International Journal of Molecular Sciences. [Link]

-

MDPI. (2021). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. Pharmaceutics. [Link]

-

AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]

Sources

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 4. azolifesciences.com [azolifesciences.com]

- 5. nbinno.com [nbinno.com]

- 6. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Novel HIV-1 Protease Inhibitors (PIs) Containing a Bicyclic P2 Functional Moiety, Tetrahydropyrano-Tetrahydrofuran, That Are Potent against Multi-PI-Resistant HIV-1 Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sygnaturediscovery.com [sygnaturediscovery.com]

The Strategic Utility of N-cyclopropyltetrahydro-2H-pyran-4-amine in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Enhanced Pharmacological Profiles

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular entities with superior efficacy, selectivity, and pharmacokinetic properties is paramount. Within this context, N-cyclopropyltetrahydro-2H-pyran-4-amine has emerged as a highly valuable and versatile building block. Its unique structural amalgamation of a constrained cyclopropyl group and a saturated tetrahydropyran (THP) ring offers a compelling combination of physicochemical properties that can be strategically leveraged to address key challenges in drug design. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of N-cyclopropyltetrahydro-2H-pyran-4-amine, offering field-proven insights for its effective utilization in drug discovery programs.

The incorporation of the N-cyclopropyl moiety is a well-established strategy to enhance the metabolic stability and potency of drug candidates. The strained three-membered ring can favorably interact with target proteins while being less susceptible to enzymatic degradation compared to linear alkyl groups.[1] Concurrently, the tetrahydropyran ring serves as a conformationally restricted, polar motif that can improve aqueous solubility, reduce off-target lipophilic interactions, and provide a hydrogen bond acceptor through its ether oxygen, thereby enhancing target engagement and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[2][3] This guide will delve into the practical aspects of working with this building block, from its synthesis to its application in the construction of complex bioactive molecules.

Physicochemical and Computed Properties

A thorough understanding of the physicochemical properties of N-cyclopropyltetrahydro-2H-pyran-4-amine is fundamental to its effective application in synthesis and drug design. The following table summarizes its key identifiers and computed properties.

| Property | Value | Source |

| CAS Number | 211814-16-3 | [4] |

| Molecular Formula | C₈H₁₅NO | [4] |

| Molecular Weight | 141.21 g/mol | [4] |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | [4] |

| logP (calculated) | 0.9174 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Rotatable Bonds | 2 | [4] |

Synthesis of N-cyclopropyltetrahydro-2H-pyran-4-amine: A Validated Protocol

The most common and efficient method for the synthesis of N-cyclopropyltetrahydro-2H-pyran-4-amine is the reductive amination of tetrahydro-4H-pyran-4-one with cyclopropylamine. This two-step, one-pot process involves the initial formation of an imine intermediate, which is subsequently reduced to the desired secondary amine. The choice of reducing agent is critical to ensure high yield and prevent side reactions. Sodium triacetoxyborohydride [NaBH(OAc)₃] is a preferred reagent for this transformation due to its mildness and selectivity for imines over ketones.

Experimental Protocol: Reductive Amination

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Cyclopropylamine

-

Sodium triacetoxyborohydride [NaBH(OAc)₃]

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add tetrahydro-4H-pyran-4-one (1.0 equivalent) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2-0.5 M.

-

Addition of Reagents: To the stirring solution, add cyclopropylamine (1.1-1.2 equivalents) followed by glacial acetic acid (1.1-1.2 equivalents). The acetic acid acts as a catalyst for imine formation.

-

Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The addition may be slightly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2-3 times).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude N-cyclopropyltetrahydro-2H-pyran-4-amine can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine) to afford the pure product as a colorless to pale yellow oil.

Self-Validating System: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected spectroscopic data should be consistent with the structure of N-cyclopropyltetrahydro-2H-pyran-4-amine.

Reactivity and Strategic Applications in Drug Discovery

N-cyclopropyltetrahydro-2H-pyran-4-amine is a versatile secondary amine that readily participates in a variety of chemical transformations, making it a valuable building block for the synthesis of complex molecular architectures.

Key Reactions:

-

N-Alkylation and N-Arylation: The secondary amine functionality can be readily alkylated or arylated through reactions such as nucleophilic substitution with alkyl halides or Buchwald-Hartwig amination with aryl halides/triflates.

-

Amide Bond Formation: It can be acylated with carboxylic acids, acid chlorides, or activated esters to form the corresponding amides.

-

Reductive Amination: It can be further functionalized by reacting with aldehydes or ketones in a subsequent reductive amination to yield tertiary amines.

The strategic incorporation of the N-cyclopropyltetrahydro-2H-pyran-4-amine moiety has proven particularly fruitful in the development of kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Case Study: Synthesis of TGF-β Type I Receptor (ALK5) Inhibitors

The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and apoptosis.[5] Its aberrant activity is linked to fibrosis and cancer progression.[6] Small molecule inhibitors of the TGF-β type I receptor (also known as ALK5) are therefore of significant therapeutic interest.[3][7]

A notable application of N-cyclopropyltetrahydro-2H-pyran-4-amine is in the synthesis of potent and selective ALK5 inhibitors.[3] In a reported synthesis, this building block is incorporated to explore the structure-activity relationship (SAR) at a key position of the inhibitor scaffold.

Illustrative Synthetic Step:

The synthesis of these inhibitors often involves a nucleophilic aromatic substitution (SNAAr) or a Buchwald-Hartwig amination reaction where the nitrogen atom of N-cyclopropyltetrahydro-2H-pyran-4-amine displaces a leaving group on a heterocyclic core.

Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)

Materials:

-

N-cyclopropyltetrahydro-2H-pyran-4-amine

-

Aryl or heteroaryl halide/triflate

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, BINAP)

-

Base (e.g., Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., toluene, dioxane)

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add the aryl/heteroaryl halide/triflate (1.0 equivalent), N-cyclopropyltetrahydro-2H-pyran-4-amine (1.1-1.5 equivalents), palladium catalyst (e.g., 2-5 mol %), phosphine ligand (e.g., 4-10 mol %), and base (e.g., 2.0-3.0 equivalents).

-

Solvent Addition: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times. Add the anhydrous solvent via syringe.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.

-